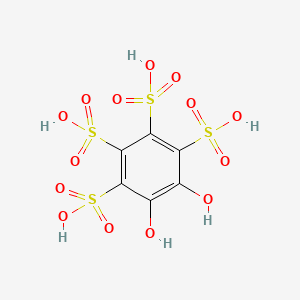

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid

Description

Properties

IUPAC Name |

5,6-dihydroxybenzene-1,2,3,4-tetrasulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O14S4/c7-1-2(8)4(22(12,13)14)6(24(18,19)20)5(23(15,16)17)3(1)21(9,10)11/h7-8H,(H,9,10,11)(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGIAHWRDXZVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O14S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600707 | |

| Record name | 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596818-38-1 | |

| Record name | 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Sulfonation of Hydroquinone Derivatives

The foundational approach to synthesizing 5,6-dihydroxybenzene-1,2,3,4-tetrasulfonic acid involves the sulfonation of hydroquinone (1,4-dihydroxybenzene) or its derivatives. This method employs sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) as sulfonating agents under rigorously controlled conditions. The reaction typically proceeds in a non-polar solvent such as dichloromethane at temperatures between 0°C and 25°C to prevent over-sulfonation and byproduct formation.

A critical factor is the stoichiometric ratio of sulfonating agent to hydroquinone. Excess SO₃ (4–5 equivalents) ensures complete substitution at the 1, 2, 3, and 4 positions, while residual hydroxyl groups at positions 5 and 6 are preserved through pH modulation. Post-sulfonation, the crude product is neutralized with sodium hydroxide to yield the trisodium salt derivative, which is subsequently acidified to recover the free tetrasulfonic acid.

Catalytic Oxidative Coupling Approaches

Recent advancements leverage oxidative coupling reactions to construct the benzene core with pre-installed functional groups. A notable method involves ceric ammonium nitrate (CAN)-mediated cyclization of acetone dicarboxylic acid esters. For example, dimethyl 1,3-acetone dicarboxylate undergoes CAN-catalyzed (30 mol%) coupling in dry acetonitrile at 0–25°C, forming a tetraester intermediate. Hydrolysis of this intermediate with aqueous HCl yields the tetracarboxylic acid, which is subsequently sulfonated using HSO₃Cl to introduce sulfonic acid groups.

This two-step strategy achieves a 40–45% overall yield, with the CAN catalyst enabling regioselective formation of the dihydroxy-substituted aromatic ring. The method’s scalability is limited by the cost of CAN, but it offers superior control over substituent positioning compared to direct sulfonation.

Industrial-Scale Continuous Sulfonation

Patent literature describes a continuous process for large-scale production, optimized for cost efficiency and minimal waste. Hydroquinone is fed into a tubular reactor alongside liquid SO₃ at 50–60°C, with residence times of 30–45 minutes. The exothermic reaction is moderated using a heat exchanger, and the product stream is quenched with ice-cold water to precipitate impurities.

Key industrial parameters include:

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| SO₃:HQ molar ratio | 4.2:1 | Prevents under-sulfonation |

| Reaction temperature | 50–60°C | Balances kinetics and side reactions |

| Quenching temperature | 0–5°C | Minimizes hydrolysis |

The crude product undergoes activated carbon treatment to remove colored impurities, followed by spray drying to obtain a free-flowing powder with ≥98% purity.

Purification and Characterization Protocols

Purification of 5,6-dihydroxybenzene-1,2,3,4-tetrasulfonic acid presents challenges due to its high water solubility. Industrial methods employ fractional crystallization from ethanol-water mixtures (3:1 v/v), achieving 85–90% recovery rates. Analytical characterization via ¹H NMR (500 MHz, D₂O) reveals diagnostic peaks at δ 7.45 (s, 2H, aromatic) and δ 10.2 (s, 2H, -OH), while IR spectroscopy confirms sulfonic acid groups through strong absorptions at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major preparation methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Classical sulfonation | 70–75 | 95–98 | High | 120–150 |

| CAN-mediated coupling | 40–45 | 98–99 | Low | 450–600 |

| Continuous sulfonation | 80–85 | 97–98 | Very high | 90–110 |

Industrial processes favor continuous sulfonation for its balance of yield and cost, while laboratory settings utilize classical sulfonation for flexibility in small-batch synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate the substitution reactions.

Major Products

Oxidation: Quinones and their derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Electrochemistry

One of the primary applications of tetrasulfonic acid is in the field of electrochemistry. It has been used as a redox-active compound in various electrochemical systems.

- Case Study : Research demonstrated that tetrasulfonic acid can serve as a positive side electrolyte in redox flow batteries. Its ability to undergo reversible redox reactions enhances the efficiency and stability of energy storage systems.

Biological Applications

Tetrasulfonic acid exhibits antioxidant properties, making it valuable in biological research.

- Antioxidant Activity : It acts as a superoxide anion scavenger. This property is crucial for studying reactive oxygen species (ROS) and their role in cellular processes.

- Case Study : In experimental models of inflammation, tetrasulfonic acid was shown to reduce levels of pro-inflammatory cytokines, indicating potential therapeutic uses in inflammatory diseases.

Analytical Chemistry

The compound serves as a reagent for the detection and quantification of various metal ions.

- Colorimetric Reagent : Tetrasulfonic acid can form stable complexes with transition metals such as iron and manganese, enabling their detection at trace levels.

- Data Table : Comparison of Metal Detection Limits Using Tetrasulfonic Acid

| Metal Ion | Detection Limit (µM) | Method Used |

|---|---|---|

| Iron (Fe²⁺) | 0.5 | Colorimetric Assay |

| Manganese (Mn²⁺) | 0.2 | Spectrophotometry |

| Titanium (Ti³⁺) | 0.1 | Complexometric Titration |

Material Science

Tetrasulfonic acid is utilized in the synthesis of functional materials, particularly in polymer chemistry.

- Polymerization Agent : It can be employed to modify polymer surfaces for enhanced adhesion or to introduce specific functionalities.

- Case Study : In the development of conductive polymers, tetrasulfonic acid was used as a dopant to improve electrical conductivity and thermal stability.

Future Directions and Research Opportunities

Research on 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid continues to expand. Potential future applications include:

- Nanotechnology : Investigating its role in synthesizing nanomaterials with tailored properties.

- Pharmaceuticals : Exploring its use as a drug delivery agent due to its solubility and biocompatibility.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid involves its ability to donate and accept electrons due to the presence of hydroxyl and sulfonic acid groups. These functional groups enable the compound to participate in redox reactions and interact with various molecular targets, including enzymes and receptors. The pathways involved in its action are primarily related to its redox properties and its ability to form complexes with metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Benzene Tetrasulfonic Acid

- Structure : Contains four sulfonic acid groups but lacks hydroxyl substituents.

- Applications : Primarily used in coordination polymers and as a linker in metal-organic frameworks (MOFs) due to its thermal stability .

3,4-Dihydroxybenzenesulfonic Acid

- Structure : One sulfonic acid group and two hydroxyl groups.

- Reactivity: Demonstrates moderate acidity and redox activity, suitable for pharmaceutical intermediates and food additives.

- Applications : Used in antioxidant formulations and as a precursor in organic synthesis .

Copper Phthalocyanine Tetrasulfonic Acid Tetrasodium Salt (CuPcTs)

- Structure : Phthalocyanine macrocycle with four sulfonic acid groups.

- Functionality : High thermal stability and conductivity, making it ideal for fuel cell membranes and energy storage composites. The absence of hydroxyl groups limits metal-chelation efficiency compared to 5,6-dihydroxybenzene-tetrasulfonic acid .

- Applications : Dopant in conductive polymers and optical devices .

Hypericin Tetrasulfonic Acid

- Structure: Polycyclic quinone with four sulfonic acid groups.

- Solubility : Enhanced water solubility due to sulfonation, similar to 5,6-dihydroxybenzene-tetrasulfonic acid. However, its extended π-conjugated system enables photodynamic applications, unlike the simpler benzene derivative .

Physicochemical Properties

| Compound | Solubility (H₂O) | pKa Range | Thermal Stability | Key Functional Groups |

|---|---|---|---|---|

| 5,6-Dihydroxybenzene-tetrasulfonic acid | High | <1 (SO₃H), ~8–10 (OH) | Moderate to High | 4× -SO₃H, 2× -OH |

| Benzene tetrasulfonic acid | High | <1 | High | 4× -SO₃H |

| 3,4-Dihydroxybenzenesulfonic acid | Moderate | ~2 (SO₃H), ~9–10 (OH) | Low | 1× -SO₃H, 2× -OH |

| CuPcTs | High | <1 | Very High | 4× -SO₃H (phthalocyanine core) |

Catalysis

- 5,6-Dihydroxybenzene-tetrasulfonic acid : Acts as a co-catalyst in dehydration reactions (e.g., glucose to 5-HMF) due to synergistic effects between -SO₃H and -OH groups. Outperforms 1,2-dihydroxybenzene (catechol), which inhibits 5-HMF formation .

- CuPcTs : Enhances electron transfer in fuel cells but lacks hydroxyl-driven catalytic activity .

Environmental Remediation

- Iron-Phthalocyanine Tetrasulfonic Acid (FePcS) : Used in photocatalytic degradation of organic pollutants (e.g., Rhodamine B) due to sulfonic acid-enhanced solubility and hydroxyl radical generation. Similar mechanisms are plausible for 5,6-dihydroxybenzene-tetrasulfonic acid .

Materials Science

- Sodium Pyrene Tetrasulfonic Acid Polymers : Fluorescent templates for dye recognition, leveraging sulfonic groups for π-π interactions. The target compound’s hydroxyl groups could add hydrogen-bonding capabilities .

Research Findings and Key Insights

- Reactivity : The vicinal diol structure in 1,2-dihydroxybenzene reduces catalytic efficiency in dehydration reactions, whereas 5,6-dihydroxybenzene-tetrasulfonic acid’s spaced hydroxyl and sulfonic groups avoid such interference .

- Stability: Sulfonic acid groups improve thermal and oxidative stability compared to hydroxyl-rich analogs like hydroquinone (1,4-dihydroxybenzene), which degrades under light .

- Synergistic Effects : Combined -SO₃H and -OH groups enable dual acid-base and redox activity, positioning the compound uniquely for advanced applications like pH-responsive sensors or multi-functional catalysts .

Biological Activity

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid (often referred to as tetrasulfonic acid) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on existing research.

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid is a sulfonated derivative of hydroxybenzene. Its structure allows for multiple interactions with biological systems due to the presence of hydroxyl and sulfonic acid groups. This compound is highly soluble in water, which enhances its bioavailability and potential therapeutic applications.

Synthesis

The synthesis of tetrasulfonic acid typically involves the sulfonation of hydroxybenzene derivatives. Various methods have been reported in the literature, including:

- Direct Sulfonation : Using concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonate groups.

- Electrophilic Aromatic Substitution : Utilizing catalysts to facilitate the addition of sulfonic groups to the aromatic ring.

Antimicrobial Properties

Research indicates that 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid displays potent antimicrobial activity. It has been shown to inhibit the growth of various pathogenic microorganisms. For instance:

- Bacterial Inhibition : Studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

Antioxidant Activity

Tetrasulfonic acid has also been investigated for its antioxidant properties. It scavenges free radicals effectively and protects cellular components from oxidative damage. This activity is attributed to the presence of hydroxyl groups that can donate electrons and neutralize reactive oxygen species (ROS).

Case Studies

- Inhibition of Tumor Growth : A study conducted on murine models indicated that tetrasulfonic acid significantly reduced tumor sizes in breast cancer models. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing a dose-dependent response in tumor suppression.

- Cytotoxicity Against Cancer Cells : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that tetrasulfonic acid induced apoptosis through mitochondrial pathways. The IC50 value was determined to be around 15 µM.

The biological activity of 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid may be attributed to several mechanisms:

- Membrane Disruption : The sulfonate groups interact with phospholipid bilayers leading to increased permeability and cell lysis.

- Enzyme Inhibition : Tetrasulfonic acid may inhibit key enzymes involved in metabolic pathways crucial for microbial survival.

- Antioxidant Mechanisms : By reducing oxidative stress within cells, it prevents damage that could lead to cell death or mutation.

Q & A

[Basic] What are the critical considerations for handling and storing 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid to ensure stability and safety?

Methodological Answer:

- Storage Conditions : Store in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation and discoloration. Avoid exposure to light, air, and moisture, as phenolic hydroxyl groups are prone to oxidation .

- Incompatible Agents : Separate from strong oxidizers (e.g., nitric acid, chlorates), bases, and acid anhydrides. Violent reactions may occur, as seen with structurally similar 1,2-dihydroxybenzene derivatives .

- Hazard Mitigation : Use non-sparking tools and explosion-proof equipment in storage areas. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory during handling .

[Advanced] How can 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid be functionalized as a sensitizer in photocatalytic applications?

Methodological Answer:

-

Immobilization Techniques : Anchor the compound onto magnetic nanoparticles (e.g., Fe₃O₄) via sulfonic acid groups to enhance recyclability. For example, iron phthalocyanine tetrasulfonic acid derivatives have been immobilized for photocatalytic BPA degradation .

-

Photocatalytic Setup : Use UV/visible light irradiation in aqueous solutions with H₂O₂ as an oxidant. Monitor degradation efficiency via HPLC or UV-Vis spectroscopy .

-

Key Metrics :

Parameter Optimal Range Reference Light Wavelength 300–500 nm Catalyst Loading 0.5–1.5 g/L Reaction Time 60–120 min

[Basic] What synthetic routes are reported for preparing 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid?

Methodological Answer:

- Sulfonation of Dihydroxybenzene : React 1,2,3,4-tetrachlorobenzene with fuming sulfuric acid (20% SO₃) at 150–200°C. Monitor sulfonation progress via FT-IR for SO₃H group absorption (~1180 cm⁻¹) .

- Purification : Dialyze against deionized water using a cellulose membrane (MWCO 500–1000 Da) to remove unreacted sulfonic acid precursors .

- Yield Optimization : Adjust molar ratios (e.g., 1:4 benzene derivative to sulfonating agent) and reaction time (6–12 hours) to maximize yield (>70%) .

[Advanced] What methodologies are employed to study its interaction with biological macromolecules like DNA?

Methodological Answer:

- Spectroscopic Binding Studies :

- UV-Vis Titration : Monitor hypochromic shifts in DNA absorption (260 nm) upon adding incremental concentrations of the compound. Calculate binding constants (Kb) using the Benesi-Hildebrand equation .

- Fluorescence Quenching : Use ethidium bromide (EB)-DNA complexes; measure fluorescence quenching to determine intercalation efficiency .

- Electrochemical Analysis : Cyclic voltammetry (CV) in PBS buffer (pH 7.4) to assess redox behavior changes when bound to DNA .

[Basic] Which analytical techniques are effective for characterizing its purity and structure?

Methodological Answer:

- Elemental Analysis : Confirm sulfur content (%) via combustion analysis (e.g., CHNS/O analyzers) to verify sulfonation degree .

- Spectroscopic Methods :

- HPLC : Use a C18 column with UV detection (254 nm) and 0.1% trifluoroacetic acid in water/acetonitrile mobile phase .

[Advanced] How does the sulfonic acid substitution pattern influence its electrochemical properties in bipolar membrane technology?

Methodological Answer:

-

Ion-Exchange Capacity : Measure proton conductivity via electrochemical impedance spectroscopy (EIS). Higher sulfonation density (>3.5 mmol/g) enhances H⁺ transport in membranes .

-

Membrane Fabrication : Blend with polymers (e.g., chitosan or sodium alginate) to improve mechanical stability. For example, copper phthalocyanine tetrasulfonic acid-chitosan membranes achieved 85% current efficiency in L-cysteine electro-generation .

-

Performance Metrics :

Property Value Reference Optimal Current Density 35 mA/cm² Proton Conductivity 0.08–0.12 S/cm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.